N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrazole ring substituted with dimethyl groups, an ethyl chain, and a naphthalene moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with dimethyl groups: The pyrazole ring can be alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the ethyl chain: This can be done via a nucleophilic substitution reaction using an appropriate ethyl halide.
Formation of the acetamide linkage: The final step involves the reaction of the substituted pyrazole with naphthalene-1-yl acetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The pyrazole ring and naphthalene moiety could facilitate binding to hydrophobic pockets in proteins, while the acetamide linkage might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(phenyl)acetamide
- N-(2-(1H-pyrazol-3-yl)ethyl)-2-(phenyl)acetamide
Uniqueness
“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide” is unique due to the presence of both the dimethyl-substituted pyrazole ring and the naphthalene moiety. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-12-17(21-22(14)2)10-11-20-19(23)13-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,12H,10-11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQRXJQVTRSROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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